Miy2KK1HF5
Description
Miy2KK1HF5 is a hypothetical or proprietary compound whose exact structural and functional details remain undisclosed in publicly accessible scientific literature.
Properties
CAS No. |
817190-50-4 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)16-10-9-14(3)17(11-16)21-22-18(23)12-20-19(24)15-7-5-4-6-8-15/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,20,24)(H,22,23)/b21-17+ |
InChI Key |
UNFXTAWUHDTFQL-HEHNFIMWSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N\NC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid derivatives with ethylamine and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Differences :
- CAS 1761-61-1 exhibits moderate solubility in water, making it suitable for liquid-phase reactions, whereas this compound’s solubility profile is unknown.
- The bromine atom in CAS 1761-61-1 enhances electrophilic reactivity, a trait that may be shared if this compound contains halogens.
Organophosphorus Flame Retardants
Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are structurally distinct but functionally relevant if this compound is designed for flame retardancy. DOPO-based materials demonstrate:
- High thermal stability (>300°C decomposition temperature).
- Gas-phase flame inhibition via radical scavenging .
Comparison :
this compound may lack the phosphorus-oxygen backbone critical to DOPO’s flame-retardant mechanism, limiting its utility in high-temperature applications without further modification.
Functional Comparisons
Catalytic Activity
If this compound is a catalyst, its performance can be benchmarked against A-FGO (amine-functionalized graphene oxide), which achieves 98% yield in imidazole synthesis under mild conditions . A-FGO’s recyclability (5 cycles without efficiency loss) sets a high standard for this compound’s hypothetical catalytic reusability.
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